1-丙基依托咯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl Etodolac is a derivative of Etodolac . Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 . The molecular formula of 1-Propyl Etodolac is C18H23NO3 .
Synthesis Analysis
The synthesis of Etodolac involves several steps. A preparation method of an etodolac intermediate uses 7-ethyl Indole as a starting material to react with ethyl 2-((ethoxycarbosulfanyl)thio) acetate and then is reduced by a reducing agent to prepare the important etodolac intermediate 7-ethyl tryptol . In another study, mutual prodrugs of etodolac were synthesized using amino acid as congener .
Molecular Structure Analysis
The molecular structure of 1-Propyl Etodolac is characterized by its molecular formula C18H23NO3 . The stereochemistry is racemic .
Chemical Reactions Analysis
Etodolac can undergo oxidation reactions. Methods A and B are based on the oxidation of etodolac by Fe3+ in the presence of o-phenanthroline (o-phen) or bipyridyl (bipy) . Method C is based on the oxidation of etodolac by Fe3+ in acidic medium, and the subsequent interaction of iron (II) with ferricyanide to form Prussian blue .
Physical And Chemical Properties Analysis
1-Propyl Etodolac has a molecular weight of 301.38 . It appears as a white solid . The melting point is between 97-99 °C .
科学研究应用
Pain and Inflammation Management
Etodolac is a potent non-steroidal anti-inflammatory drug (NSAID) with significant clinical importance in the medical field . It is used in the treatment of pain and inflammation conditions . A propellant-free topical spray formulation of Etodolac has been developed, which enhances the penetration of Etodolac through the skin and has a quick onset of action . This could be beneficial in the medical field for the effective treatment of pain and inflammation conditions .
Topical Delivery
A research primarily focuses on the development of innovative topical nanoemulsions for etodolac, aimed at surmounting its inherent limitations . The preparation of etodolac nanoemulsions is accomplished through a combination of high shear homogenization and ultrasonication methods . The in vitro release profile was assessed as a sustained release by following a non-Fickian drug transport .
Treatment of Osteoarthritis, Rheumatoid Arthritis and Ankylosing Spondylitis
Etodolac is used in the treatment of osteoarthritis, rheumatoid arthritis and ankylosing spondylitis . It works by blocking your body’s production of natural substances that cause inflammation .
Alleviation of Postoperative Pain
Etodolac is also used in the alleviation of postoperative pain . Its extensive first-pass metabolism can be another reason why it has limited oral bioavailability .
Improvement of Aqueous Solubility
The objective of a study was to develop Etodolac nanosuspensions to improve its poor aqueous solubility properties . The investigation of formulation and process parameters of wet media milling method via design of experiment (DoE) approach was conducted .
Anti-Inflammatory Activity
The anti-inflammatory activity of Etodolac was evaluated in the context of a carrageenan-induced paw edema model in rats . The optimal formulation demonstrated a significant reduction in paw edema .
作用机制
Target of Action
1-Propyl Etodolac, like its parent compound Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
1-Propyl Etodolac acts by reversibly inhibiting the COX-1 and COX-2 enzymes, resulting in decreased formation of prostaglandin precursors . This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation, pain, and fever . It’s worth noting that Etodolac is more selective for COX-2 than COX-1, which may contribute to its therapeutic effects .
Biochemical Pathways
The primary biochemical pathway affected by 1-Propyl Etodolac involves the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes . By inhibiting these enzymes, 1-Propyl Etodolac reduces the production of these pro-inflammatory compounds, thereby mitigating the signs and symptoms of inflammation .
Pharmacokinetics
Etodolac is well absorbed with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . The drug undergoes hepatic metabolism to several hydroxylated metabolites and etodolac glucuronide, which are then excreted in the urine .
Result of Action
The primary result of 1-Propyl Etodolac’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response, alleviates pain, and reduces fever .
Action Environment
The action of 1-Propyl Etodolac can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and hydrolysis of the drug . Additionally, factors such as the presence of food can influence the absorption and peak serum concentrations of the drug
安全和危害
Etodolac is toxic if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
属性
IUPAC Name |
2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXAFPOOSEKDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57816-83-8 |
Source
|
Record name | 1-Propyl etodolac | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。